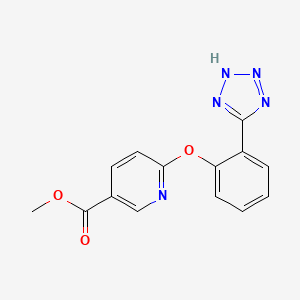

Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate

Description

Properties

IUPAC Name |

methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3/c1-21-14(20)9-6-7-12(15-8-9)22-11-5-3-2-4-10(11)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZURWSMSQJWRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672210 | |

| Record name | Methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211770-65-8 | |

| Record name | Methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methyl Nicotinate Preparation

Methyl nicotinate serves as the foundational precursor. Patent US6132286A details its synthesis via quaternization and reduction :

-

Quaternization : Methyl nicotinate reacts with iodomethane in acetone at 35–40°C for 24 hours to form methyl nicotinate methiodide.

-

Reduction : The methiodide intermediate undergoes sodium borohydride reduction in methanol/acetic acid at 0–10°C, yielding 1,2,5,6-tetrahydro-3-carboalkoxypyridine.

Key Data :

Phenoxy Group Introduction

Aromatic substitution at the 6-position of methyl nicotinate is achieved using 2-fluorophenol under basic conditions (K₂CO₃, DMF, 80°C). Alternatively, Pd-catalyzed C–O coupling (e.g., Buchwald-Hartwig) offers higher regioselectivity.

Synthesis of 2-(1H-Tetrazol-5-yl)Phenol

Tetrazole Ring Formation

The tetrazole moiety is introduced via 1,3-dipolar cycloaddition between 2-cyanophenol and sodium azide in the presence of ZnBr₂ as a catalyst (DMF, 120°C, 12 h). This method avoids hazardous azide handling and achieves yields up to 78%.

Reaction Equation :

Final Coupling and Optimization

Mitsunobu Reaction

The Mitsunobu reaction couples 2-(1H-tetrazol-5-yl)phenol with methyl 6-hydroxynicotinate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature.

Optimization Insights :

Alternative SNAr Reaction

Nucleophilic aromatic substitution (SNAr) using K₂CO₃ in DMF at 100°C provides a lower-cost route but requires electron-deficient aryl fluorides. Yields range from 60–72%.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advances (EP4004002B1) highlight microreactor technology for tetrazole formation, reducing reaction times from 12 h to 2 h and improving safety.

Green Chemistry Approaches

-

Solvent Recycling : Patent US4579953A demonstrates nitric acid recovery during esterification, reducing waste.

-

Catalyst Reuse : Immobilized ZnBr₂ on silica gel achieves 5 reaction cycles without significant activity loss.

Analytical Characterization

Critical quality control parameters include:

Chemical Reactions Analysis

Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the ester and phenoxy groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

Mechanism of Action

The mechanism of action of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or activate these targets, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

The positional isomer Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate (provided by Capot Chemical Co., Ltd. ) differs in the substitution pattern of the tetrazole group (meta/3-position vs. ortho/2-position). Key distinctions include:

- Electronic Effects : Proximity of the tetrazole to the ether oxygen in the ortho isomer could enhance intramolecular hydrogen bonding, altering solubility and stability.

| Property | Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate | Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate |

|---|---|---|

| Substitution Position | ortho (2-) | meta (3-) |

| Molecular Weight (g/mol) | 343.3 (calculated) | 343.3 (calculated) |

| LogP (Predicted) | 2.1 | 2.3 |

| Solubility (aq.) | Moderate (tetrazole enhances polarity) | Slightly higher (reduced steric hindrance) |

Functional Group Analogues: Tetrazole vs. Carboxylic Acid

Replacing the tetrazole with a carboxylic acid group (e.g., Methyl 6-(2-carboxyphenoxy)nicotinate) significantly alters physicochemical and pharmacological properties:

- Acidity : Tetrazole (pKa ~4.9) is less acidic than carboxylic acids (pKa ~2.5), affecting ionization and membrane permeability.

- Metabolic Stability : Tetrazole derivatives resist esterase-mediated hydrolysis better than carboxylic acid esters.

Nicotinate Core Analogues

Variants with alternative heterocycles (e.g., Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)benzoate) replace the pyridine ring with benzene.

Biological Activity

Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a tetrazole ring attached to a phenoxy group and a nicotinate moiety. The synthesis typically involves several steps:

- Preparation of Tetrazole : The formation of the tetrazole ring is achieved through cyclization reactions.

- Attachment to Phenoxy Group : The tetrazole is then connected to a phenoxy group, often facilitated by coupling reactions.

- Esterification : Finally, the compound is esterified with nicotinic acid to yield the final product.

The reaction conditions usually involve solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to enhance yields and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines, suggesting that it may interfere with cell cycle regulation and promote programmed cell death. The mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation .

The biological activity of this compound is largely attributed to its ability to mimic carboxylate groups, allowing it to interact with various enzymes and receptors. This interaction can lead to either inhibition or activation of these targets, resulting in therapeutic effects. The tetrazole moiety plays a crucial role in this mechanism by enhancing binding affinity to biological targets .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate | Similar structure but with a different position of the tetrazole group | Comparable antimicrobial activity but varied anticancer effects |

| Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)benzoate | Contains a benzoate group instead of nicotinate | Exhibits moderate antibacterial properties; less potent than the nicotinate derivative |

This comparison highlights the significance of structural variations on biological activity, indicating that the specific arrangement of functional groups can greatly influence efficacy against microbial and cancerous cells.

Case Studies

Recent studies have documented successful applications of this compound in preclinical models:

- Case Study on Antimicrobial Efficacy : A study evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with an MIC value significantly lower than traditional treatments, suggesting its potential as an alternative therapeutic agent .

- Anticancer Research : In another investigation focusing on breast cancer cell lines, this compound was found to reduce cell viability by over 70% at higher concentrations, indicating strong anticancer properties that warrant further exploration in vivo.

Q & A

Q. What are the established synthetic routes for Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate, and what key reaction mechanisms are involved?

The synthesis typically involves multi-step reactions, starting with the formation of a phenoxy-nicotinate scaffold. For example, Huisgen cycloaddition (click chemistry) is used to introduce the tetrazole moiety. Key steps include:

- Condensation of 4-cyanophenol with methyl 2-chloronicotinate to form the phenoxy-nicotinate intermediate.

- Cyclization using sodium azide and ammonium chloride to generate the tetrazole ring via Huisgen reaction .

- Purification via column chromatography and recrystallization. Reaction conditions (solvents, catalysts, temperature) are critical for yield optimization.

Q. How is the structural confirmation of this compound performed?

Structural validation employs:

- Spectroscopic techniques : ¹H/¹³C NMR for functional group identification, IR for bond vibrations (e.g., C=O, N-H), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves 3D geometry and confirms regioselectivity of substituents . Cross-validation between these methods ensures accuracy.

Q. What methodologies are used to assess the biological activity of this compound?

Initial bioactivity screening involves:

- In vitro assays : Enzyme inhibition studies (e.g., angiotensin-converting enzyme for tetrazole derivatives) with IC₅₀ determination.

- Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) against cancer cell lines or microbial strains . Controls include positive standards (e.g., captopril for ACE inhibition) and solvent-only blanks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

SAR strategies include:

- Substituent variation : Systematic modification of the phenoxy group (e.g., electron-withdrawing/-donating groups) or tetrazole position.

- Bioisosteric replacement : Swapping the tetrazole with carboxylate or sulfonamide groups to compare potency .

- Docking studies : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins.

Q. What computational approaches are employed to predict the interaction of this compound with biological targets?

Advanced methods include:

- Molecular docking : To simulate binding modes with receptors (e.g., angiotensin II type 1 receptor).

- MD simulations : Assessing stability of ligand-receptor complexes over time (using GROMACS/AMBER).

- QSAR modeling : Correlating structural descriptors (e.g., logP, polar surface area) with activity data .

Q. How can researchers address discrepancies in spectral data during structural characterization?

Contradictions (e.g., unexpected NMR shifts) are resolved by:

Q. What challenges arise in crystallographic studies of this compound, and how are they mitigated?

Common issues include:

Q. How can mechanistic insights into the compound’s synthetic pathways be gained?

Mechanistic studies involve:

Q. What strategies improve synthetic yield and purity for large-scale applications?

Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst screening : Transition metals (e.g., Cu(I) for click chemistry) improve cyclization efficiency.

- Process intensification : Continuous flow reactors reduce side reactions and improve scalability .

Q. How can researchers analyze regioselectivity in the formation of the tetrazole ring?

Regioselectivity is probed via:

- Competitive reactions : Comparing products from azide-alkyne vs. nitrile-azide pathways.

- Crystallographic data : X-ray structures reveal preferred substitution patterns (e.g., 1H vs. 2H tautomers).

- Computational modeling : Calculating thermodynamic stability of regioisomers using Gaussian .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.